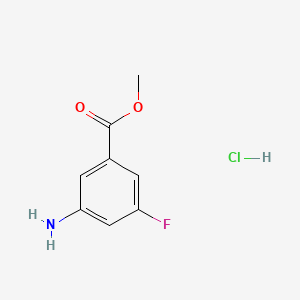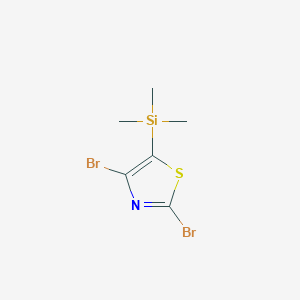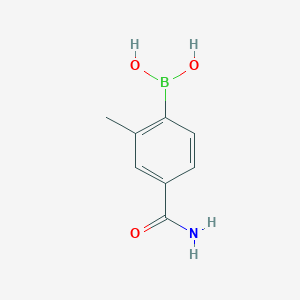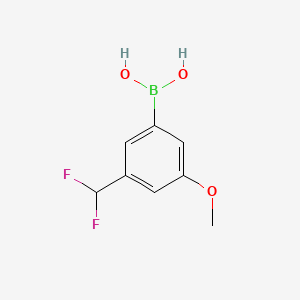
(3-(Difluoromethyl)-5-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(difluoromethyl)-5-methoxyphenyl]boronic acid: is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring substituted with difluoromethyl and methoxy groups. The presence of the difluoromethyl group imparts unique reactivity and stability to the molecule, making it valuable in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of [3-(difluoromethyl)-5-methoxyphenyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(difluoromethyl)-5-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include phenols, boronate esters, and substituted phenyl derivatives. These products can be further utilized in various synthetic applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(difluoromethyl)-5-methoxyphenyl]boronic acid is used as a building block for the synthesis of complex organic molecules
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The difluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates, making [3-(difluoromethyl)-5-methoxyphenyl]boronic acid a valuable tool in drug discovery and development .
Industry
In the industrial sector, [3-(difluoromethyl)-5-methoxyphenyl]boronic acid is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or reagent in chemical processes.
Mécanisme D'action
The mechanism of action of [3-(difluoromethyl)-5-methoxyphenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, while the difluoromethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(trifluoromethyl)phenylboronic acid]: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
[3,5-difluorophenylboronic acid]: Contains two fluorine atoms on the phenyl ring but lacks the methoxy group.
Uniqueness
The uniqueness of [3-(difluoromethyl)-5-methoxyphenyl]boronic acid lies in its combination of the difluoromethyl and methoxy groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications where these properties are desired, such as in drug discovery and advanced materials research .
Propriétés
Formule moléculaire |
C8H9BF2O3 |
|---|---|
Poids moléculaire |
201.97 g/mol |
Nom IUPAC |
[3-(difluoromethyl)-5-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,8,12-13H,1H3 |
Clé InChI |
QUAQJUWEQKDTIY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)OC)C(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid](/img/structure/B13461357.png)
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)
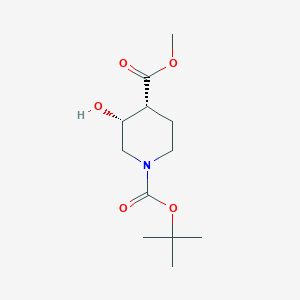
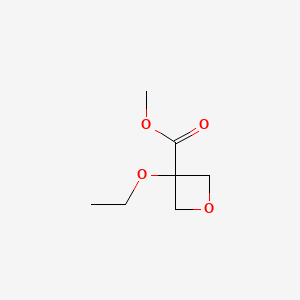
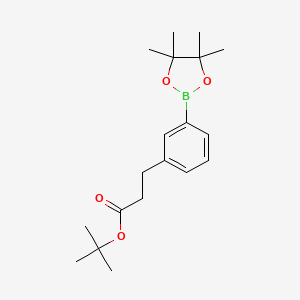
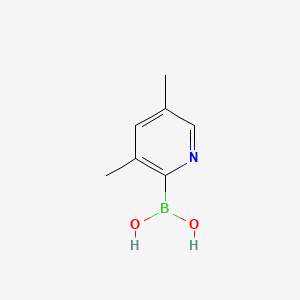
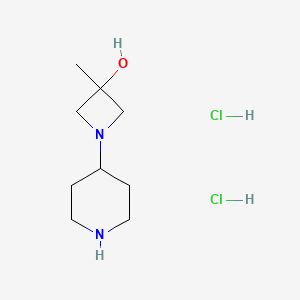
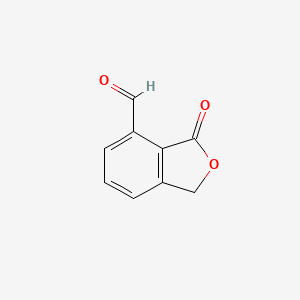
![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)
